molecular formula C17H18N2O4S2 B286018 Methyl 7-{[(4-methylphenyl)sulfonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Methyl 7-{[(4-methylphenyl)sulfonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate

Cat. No.: B286018
M. Wt: 378.5 g/mol
InChI Key: BLMPITSOBCOFNW-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-{[(4-methylphenyl)sulfonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate, also known as MMTBC, is a chemical compound that has shown potential in scientific research applications. It is a member of the benzothiophene family of compounds and has a unique molecular structure that makes it an interesting target for research.

Mechanism of Action

The mechanism of action of Methyl 7-{[(4-methylphenyl)sulfonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation. These effects suggest that this compound could be useful in the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 7-{[(4-methylphenyl)sulfonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate in lab experiments is that it has been shown to have high purity and yield when synthesized using optimized methods. Additionally, this compound has been shown to have low toxicity in vitro, meaning that it is unlikely to harm cells or tissues. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to design experiments that effectively test its activity.

Future Directions

There are several future directions for research on Methyl 7-{[(4-methylphenyl)sulfonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory diseases. Researchers could investigate the mechanism of action of this compound in more detail to identify specific enzymes or pathways that it targets. Additionally, researchers could explore the potential of this compound in combination with other drugs to enhance its activity. Finally, researchers could investigate the potential of this compound in other areas of research, such as the development of new materials or the synthesis of other compounds.

Synthesis Methods

The synthesis of Methyl 7-{[(4-methylphenyl)sulfonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate involves a multi-step process that begins with the reaction of 4-methylbenzenesulfonylhydrazide with 2-bromo-1,3-dimethylimidazolium bromide. This reaction produces a key intermediate that is then reacted with 2-(methylthio)benzaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

Methyl 7-{[(4-methylphenyl)sulfonyl]hydrazono}-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate has been shown to have potential in several scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-cancer activity in vitro, meaning that it can kill cancer cells grown in a laboratory setting. Additionally, this compound has been shown to have anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases.

Properties

Molecular Formula

C17H18N2O4S2

Molecular Weight

378.5 g/mol

IUPAC Name

methyl (7E)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-5,6-dihydro-4H-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C17H18N2O4S2/c1-11-3-5-14(6-4-11)25(21,22)19-18-15-10-13(17(20)23-2)9-12-7-8-24-16(12)15/h3-8,13,19H,9-10H2,1-2H3/b18-15+

InChI Key

BLMPITSOBCOFNW-OBGWFSINSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(CC3=C2SC=C3)C(=O)OC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(CC3=C2SC=C3)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(CC3=C2SC=C3)C(=O)OC

Origin of Product

United States

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